![molecular formula C22H21N3O2S B2364669 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea CAS No. 1203062-68-3](/img/structure/B2364669.png)
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
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Description
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Synthesis and Biochemical Evaluation
Compounds related to "1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea" are often synthesized and evaluated for their biochemical activities. For example, Vidaluc et al. (1995) explored flexible urea derivatives as novel acetylcholinesterase inhibitors, focusing on optimizing the spacer length and substituents for enhanced inhibitory activities (Vidaluc et al., 1995). This research demonstrates the importance of structural modifications in developing compounds with potential therapeutic applications.
Antimicrobial and Antiproliferative Activities
Research by Zaki et al. (2021) on novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines attached to other heterocycles showed promising antimicrobial and antiproliferative activities (Zaki et al., 2021). This indicates the potential of thiophene-containing compounds in addressing microbial infections and inhibiting cancer cell growth, suggesting a research avenue for the compound .
Chemical Synthesis and Catalysis
The synthesis of complex organic molecules like "1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea" can also contribute to advancements in chemical synthesis and catalysis. For instance, the study on urea/thiourea as ammonia surrogates by Naidu et al. (2014) highlights innovative approaches in constructing quinazolin-4(3H)-one rings, showcasing the versatility of urea derivatives in organic synthesis (Naidu et al., 2014).
Crystal Structure Analysis
The detailed study of crystal structures, as performed by Cai et al. (2009) on a structurally related urea compound, provides essential insights into the molecular configurations, intermolecular interactions, and stability of such compounds (Cai et al., 2009). This knowledge is crucial for understanding the physical properties and reactivity of complex molecules.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-8-17(9-7-15)23-22(27)24-18-10-11-19-16(14-18)4-2-12-25(19)21(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFWGLNHORGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea |
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